An In-Depth Technical Guide to the Synthesis and Characterization of 11-(Heptylamino)undecanoic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 11-(Heptylamino)undecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of N-Alkylated Amino Acids
Long-chain N-alkylated amino acids, such as 11-(heptylamino)undecanoic acid, represent a fascinating class of molecules with diverse potential applications in drug delivery, materials science, and as bioactive compounds themselves. The introduction of an alkyl chain onto the nitrogen atom of an amino acid significantly alters its physicochemical properties, imparting increased lipophilicity and modifying its self-assembly behavior.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of 11-(heptylamino)undecanoic acid, offering a foundational resource for researchers exploring the potential of this and related compounds.
I. Strategic Synthesis: Reductive Amination of 11-Aminoundecanoic Acid
The most efficient and scalable synthetic route to 11-(heptylamino)undecanoic acid is the reductive amination of 11-aminoundecanoic acid with heptanal. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2] This method is preferable to older techniques, such as the reaction of 11-bromoundecanoic acid with heptylamine, due to its improved atom economy and reduced number of synthetic and purification steps.[3]
A. The Precursor: 11-Aminoundecanoic Acid from Renewable Resources
The starting material, 11-aminoundecanoic acid, is itself a valuable bifunctional molecule. Notably, it can be derived from castor oil, a renewable feedstock.[1] The industrial process involves several key transformations:
-
Transesterification: Castor oil is reacted with methanol to produce methyl ricinoleate.[1]
-
Pyrolysis: The methyl ricinoleate is then subjected to high temperatures, cleaving it into heptanal and methyl 10-undecenoate.[1]
-
Hydrolysis: The methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.[1]
-
Hydrobromination: The terminal double bond of 10-undecenoic acid is hydrobrominated.[1]
-
Amination: Finally, the bromine is displaced by an amino group to yield 11-aminoundecanoic acid.[1]
This bio-based origin of the starting material adds to the appeal of 11-(heptylamino)undecanoic acid from a green chemistry perspective.
B. The Reaction Mechanism: A Stepwise Look at Reductive Amination
The reductive amination process proceeds through two key stages:
-
Imine Formation: The primary amine of 11-aminoundecanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This is followed by dehydration to form a Schiff base, or imine. The use of a slightly acidic medium can catalyze this step.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[4][5]
C. Detailed Experimental Protocol
This protocol is a comprehensive representation based on established reductive amination procedures and patent literature.[2][5]
Materials:
-
11-Aminoundecanoic acid
-
Heptanal
-
2,2,2-Trifluoroethanol (TFE) or Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 11-aminoundecanoic acid (1.0 eq.) in 2,2,2-trifluoroethanol or methanol. The use of a halogenated solvent like TFE can significantly improve the solubility of the long-chain amino acid.[2]
-
Imine Formation: To the stirred solution, add heptanal (1.1 eq.). A few drops of acetic acid can be added to catalyze imine formation.[6] Allow the reaction to stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Adjust the pH of the solution to approximately 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x) to remove any unreacted heptanal and other organic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with 1 M NaOH. The product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
II. Comprehensive Characterization of 11-(Heptylamino)undecanoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[7]
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~2.8-3.0 | t | 2H | -NH-CH ₂- |
| ~2.6-2.8 | t | 2H | -CH ₂-NH- |
| ~2.2-2.4 | t | 2H | -CH ₂-COOH |
| ~1.4-1.7 | m | 4H | -NH-CH₂-CH ₂- and -CH ₂-CH₂-COOH |
| ~1.2-1.4 | m | ~22H | -(CH ₂)₈- and -(CH ₂)₅- |
| ~0.8-1.0 | t | 3H | -CH₂-CH ₃ |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~178-182 | -C OOH |
| ~50-52 | -NH-C H₂- |
| ~48-50 | -C H₂-NH- |
| ~34-36 | -C H₂-COOH |
| ~25-32 | -(C H₂)ₓ- (various signals) |
| ~22-23 | -C H₂-CH₃ |
| ~14 | -CH₂-C H₃ |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch of carboxylic acid |
| ~3300-3400 | Medium | N-H stretch of secondary amine |
| ~2920, ~2850 | Strong | C-H asymmetric and symmetric stretching of alkyl chains |
| ~1710 | Strong | C=O stretch of carboxylic acid |
| ~1560 | Medium | N-H bend of secondary amine |
| ~1465 | Medium | C-H bend of CH₂ groups |
| ~1280 | Medium | C-O stretch of carboxylic acid |
| ~940 | Broad | O-H bend of carboxylic acid dimer |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]
-
Expected Molecular Ion: For C₁₈H₃₇NO₂, the expected monoisotopic mass is approximately 299.2824 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 300.2903.
-
Fragmentation Pattern: In electron ionization (EI) or collision-induced dissociation (CID), fragmentation of the long alkyl chains is expected, leading to a series of peaks separated by 14 amu (corresponding to CH₂ units).[10] Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.
D. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to confirm the empirical formula.
Theoretical Values for C₁₈H₃₇NO₂:
-
Carbon (C): 72.19%
-
Hydrogen (H): 12.46%
-
Nitrogen (N): 4.68%
III. Conclusion and Future Directions
This guide has outlined a robust and efficient method for the synthesis of 11-(heptylamino)undecanoic acid via reductive amination, along with a comprehensive suite of analytical techniques for its characterization. The use of renewable starting materials and an atom-economical synthetic route makes this an attractive approach for both academic research and potential industrial applications.
Future research in this area could focus on exploring the self-assembly properties of this amphiphilic molecule, its potential as a drug delivery vehicle, or its biological activity. The synthetic methodology described herein can also be readily adapted for the preparation of a library of related N-alkylated long-chain amino acids with varying alkyl chain lengths, providing a platform for structure-activity relationship studies.
IV. References
-
Arkema France. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. WO2015132519A1.
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
Wikipedia. (2023). 11-Aminoundecanoic acid.
-
PubChem. (n.d.). 11-Aminoundecanoic acid. National Center for Biotechnology Information.
-
Fukuda, H., Kondo, A., & Noda, H. (2001). Biodiesel fuel production by transesterification of oils. Journal of Bioscience and Bioengineering, 92(5), 405-416.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Hughes, D. L. (2010). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 211-243). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Arkema Inc. (n.d.). N-heptyl-11-aminoundecanoic acid.
-
Evonik Degussa GmbH. (2020). Process for purifying long chain amino acids. EP3672935A1.
-
The Royal Society of Chemistry. (n.d.). Supplementary information Table of content.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
de Oliveira, F. S., da Costa, C. E. F., & de Oliveira, A. E. (2012). Determination of Free Fatty Acid by FT-NIR Spectroscopy in Esterification Reaction for Biodiesel Production. Journal of the Brazilian Chemical Society, 23(10), 1863-1869.
-
Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1991). Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected N(alpha)-(omega-Aminoalkyl)amino Acids and N(alpha)-(omega-Carboxyalkyl)amino Acids. The Journal of Organic Chemistry, 56(22), 6573-6579.
-
Woo, J. M., Kim, J. H., & Park, J. B. (2020). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. ResearchGate.
-
Ajinomoto Co., Inc. (n.d.). Separation and Refining of Amino acids.
-
Zare, A., & Meraj, F. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
-
Organic Chemistry Tube. (2023, March 16). Reductive Amination [Video]. YouTube.
-
Wei, W., Ma, G., & Hu, Z. (2018). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 23(10), 2483.
-
El-Fayoury, R. M., & Moody, C. J. (2019). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega, 4(7), 12384-12395.
-
Li, H., Liu, Y., Zhang, X., & Liu, H. (2021). Rapid Detection of Fatty Acids in Edible Oils Using Vis-NIR Reflectance Spectroscopy with Multivariate Methods. Foods, 10(8), 1827.
-
Sanofi. (2020). Method for preparing amines from aldehydes and ketones by biocatalysis. EP3649246A1.
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
-
Mondal, S., & Pfaendtner, J. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2364-2370.
-
Rohman, A., & Che Man, Y. B. (2012). Fourier-Transform Infrared Spectra Combined with Chemometrics and Fatty Acid Composition for Analysis of Pumpkin Seed Oil Blended Into Olive Oil. Journal of the American Oil Chemists' Society, 89(5), 785-791.
-
Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US5118815A.
-
McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
-
Horne, A. S. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.
-
Murphy, R. C. (2011). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 30(4), 579-599.
-
Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
Sources
- 1. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. govinfo.gov [govinfo.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. research.monash.edu [research.monash.edu]
